molecular formula C18H18N4O3 B5200643 N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide

N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide

Cat. No.: B5200643
M. Wt: 338.4 g/mol
InChI Key: BAPIDWQJGGQZIK-UHFFFAOYSA-N
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Description

N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide is a complex organic compound that features an imidazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Formation of the Carbamoyl Group: The resulting compound is treated with phosgene to form the carbamoyl group.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a Suzuki coupling reaction.

    Formation of the Furan Ring: Finally, the furan ring is attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole ring structure.

    Omeprazole: An antiulcer drug that also contains an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)furan-2-carboxamide is unique due to the combination of its imidazole and furan rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPIDWQJGGQZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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